![molecular formula C11H12F2N2O2 B2647656 5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide CAS No. 2199836-26-3](/img/structure/B2647656.png)
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide, also known as BAY 61-3606, is a small molecule inhibitor of the protein tyrosine kinase Syk. It has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Drug Design
Fluorinated compounds play a pivotal role in drug design due to the unique properties imparted by fluorine atoms, such as increased stability, lipophilicity, and the ability to modulate the biological activity of pharmaceuticals. The incorporation of fluorine can affect the binding affinity of molecules to biological targets, enhancing their therapeutic potential.
Metabolic Studies
Studies utilizing fluorine-containing compounds, especially those labeled with ^18F, are instrumental in positron emission tomography (PET) imaging for diagnosing and monitoring various diseases, including cancer and neurological disorders. For instance, the development of fluoropyrimidine derivatives has been a focus for their use as PET tracers to image enzyme activity in tumors, providing insights into tumor metabolism and the effectiveness of cancer treatments (Beer et al., 1995).
Antitumor Activity
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine), are widely used in chemotherapy due to their ability to interfere with DNA synthesis in cancer cells. The metabolic pathways and enzyme-mediated activation of these compounds have been extensively studied to optimize their selective toxicity towards cancer cells while minimizing effects on normal tissues. Modifications in the fluoropyrimidine structure aim to improve efficacy and reduce side effects, leading to better clinical outcomes in cancer treatment (Malet-Martino & Martino, 2002).
Enzyme Inhibition for Disease Treatment
The design and synthesis of fluorinated compounds often target the inhibition of specific enzymes involved in disease pathways. For example, capecitabine, a prodrug of 5-FU, is activated selectively in tumor tissues through a cascade of enzyme reactions. Such strategies aim to achieve targeted therapy with reduced systemic toxicity, highlighting the significance of enzyme-specific inhibitors in treating diseases like cancer (Miwa et al., 1998).
Propiedades
IUPAC Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c1-15(10-6-17-5-9(10)13)11(16)7-2-8(12)4-14-3-7/h2-4,9-10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNXPKSJJUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(4-fluorooxolan-3-yl)-N-methylpyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.